Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Description
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative featuring a chloro substituent at position 4 and methyl groups at positions 3 and 5 of the pyrazole ring. The nitrogen at position 1 is linked to an ethyl acetate group via a methylene bridge.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZGVROTINHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazolines.
Hydrolysis: Formation of pyrazole carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate has shown potential in the development of pharmaceuticals due to its biological activity against various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against bacterial strains, this compound demonstrated notable inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vivo studies have suggested that the compound possesses anti-inflammatory properties. A specific study on animal models showed a reduction in paw edema when treated with this compound, suggesting its utility in treating inflammatory conditions .
Agricultural Applications
The compound has also been explored for its use as a pesticide and herbicide.
Pesticidal Activity
This compound has been investigated for its effectiveness against agricultural pests. Field trials revealed that formulations containing this compound reduced pest populations by over 70% compared to untreated controls. Its application resulted in improved crop yields and reduced reliance on conventional pesticides .
Herbicidal Properties
Studies have shown that this compound can inhibit the growth of certain weed species. Laboratory assays demonstrated effective control of common agricultural weeds at concentrations ranging from 100 to 300 µg/mL, making it a candidate for further development as a selective herbicide .
Material Science
In addition to biological applications, this compound is being investigated for its role in material science.
Polymerization Initiator
This compound can act as a polymerization initiator for various monomers. Research has indicated that it facilitates the controlled polymerization of acrylates and methacrylates, resulting in polymers with desirable mechanical properties. The molecular weight control and polydispersity index (PDI) achieved through its use are comparable to traditional initiators but with enhanced efficiency .
Data Tables
| Application Area | Activity Type | Efficacy/Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | MIC = 50 µg/mL against S. aureus |
| Anti-inflammatory | Significant reduction in paw edema | |
| Agricultural | Pesticidal | >70% reduction in pest populations |
| Herbicidal | Effective at 100–300 µg/mL | |
| Material Science | Polymerization Initiator | Controlled polymerization of acrylates |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Derivatives
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9) and Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1158314-64-7) are analogs where the 4-chloro substituent is replaced with bromo or iodo groups. Key differences include:
- Steric Impact : Iodo’s larger atomic radius (140 pm vs. Cl: 79 pm) increases steric hindrance, which may reduce binding efficiency in biological targets.
- Physical Properties : The iodo analog has a higher molecular weight (308.12 g/mol vs. Cl: 230.67 g/mol), likely reducing solubility in polar solvents .
| Property | Cl-Substituted | Br-Substituted | I-Substituted |
|---|---|---|---|
| Molecular Weight | 230.67 g/mol | 261.11 g/mol | 308.12 g/mol |
| Electronegativity | 3.0 | 2.8 | 2.5 |
| CAS Number | Not provided | 175137-54-9 | 1158314-64-7 |
Functionalized Pyrazole Derivatives
Ethyl (4-{[(4-Chlorophenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS Not provided)
This compound introduces a [(4-chlorophenyl)acetyl]amino group at position 4, replacing the simple chloro substituent. Key distinctions:
- Hydrogen Bonding: The secondary amide group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) compared to the non-polar chloro group .
- Synthesis Complexity : The additional aromatic and amide moieties require multi-step synthesis, increasing production costs .
Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride (CAS 1051366-59-6)
The amino group on the acetate chain introduces a basic site, significantly altering solubility (e.g., as a dihydrochloride salt) and pharmacokinetic properties. This modification may improve bioavailability in acidic environments compared to the neutral ester .
Pyrazole Derivatives with Aromatic Substituents
Compounds such as 6-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile () feature bulky aryl groups (e.g., dichlorophenyl, fluorophenyl). These substituents:
Biological Activity
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a pyrazole derivative, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity based on various studies, providing a comprehensive overview of its efficacy and mechanisms of action.
- Molecular Formula : C11H17ClN2O2
- Molecular Weight : 244.72 g/mol
- CAS Number : 1005592-59-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A notable study evaluated several pyrazole compounds for their in vitro antimicrobial activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation of pathogenic isolates, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of this compound has been assessed in various studies focusing on its antiproliferative effects on cancer cell lines.
Research Insights:
- Cell Lines Tested : The compound demonstrated antiproliferative activity against multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Mechanism of Action : Pyrazole derivatives are known to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer effects, this compound has shown promise in anti-inflammatory applications.
Observations:
- Pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.
Data Summary Table
| Biological Activity | Findings |
|---|---|
| Antimicrobial Activity | MIC: 0.22 - 0.25 μg/mL against S. aureus |
| Biofilm Inhibition | Effective against biofilm formation |
| Anticancer Activity | Active against MDA-MB-231 and HepG2 cell lines |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
